5-Bromo-2-(methoxymethyl)-4-methylpyridine
Overview
Description
5-Bromo-2-(methoxymethyl)-4-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-(methoxymethyl)-4-methylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced monitoring techniques ensures efficient production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methoxymethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 2-(methoxymethyl)-4-methylpyridine derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of 2-(methoxymethyl)-4-methylpyridine-3-carboxaldehyde or 2-(methoxymethyl)-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-(methoxymethyl)-4-methylpyridine.
Scientific Research Applications
5-Bromo-2-(methoxymethyl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxymethyl group play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the methoxymethyl group, resulting in different reactivity and applications.
2-(Methoxymethyl)-4-methylpyridine:
5-Bromo-2-(methoxymethyl)pyridine: Lacks the methyl group, leading to variations in its physical and chemical properties.
Uniqueness
5-Bromo-2-(methoxymethyl)-4-methylpyridine is unique due to the combination of its substituents, which confer specific reactivity and functionality. The presence of both bromine and methoxymethyl groups allows for diverse chemical transformations and applications, making it a versatile compound in various research and industrial contexts.
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(5-11-2)10-4-8(6)9/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNKJOZUNULNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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